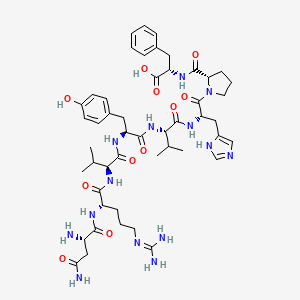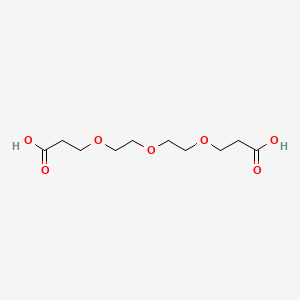
Bis-PEG3-acid
Overview
Description
Mechanism of Action
Target of Action
Bis-PEG3-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in various biological molecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link other molecules together, particularly in the synthesis of PROTACs .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the molecules it is linked to. As a component of PROTACs, it could potentially influence a wide range of pathways depending on the target protein of the PROTAC .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG structure. PEG linkers are known for their water solubility, lack of toxicity, and well-defined chain lengths . These characteristics can enhance the bioavailability of drugs by increasing their solubility and stability .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role as a linker. By forming stable amide bonds with primary amine groups, it can facilitate the attachment of various molecules, including drugs and targeting ligands . This can result in targeted drug delivery or the degradation of specific proteins when used in PROTACs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for this compound to form amide bonds . Additionally, the hydrophilic nature of PEG linkers means they are more stable and effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
Bis-PEG3-acid interacts with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows it to be used in various biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of molecules with PEG-containing derivatives .
Cellular Effects
They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
The terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC . This mechanism allows this compound to interact with various biomolecules, potentially influencing their function and expression.
Temporal Effects in Laboratory Settings
Peg and its derivatives are known for their stability and longevity in various experimental conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. The pig model has been used to predict oral bioavailability and in vivo pharmacokinetic parameters of new drugs , which could potentially be applied to this compound.
Metabolic Pathways
Peg3, a gene associated with PEG, has been shown to control lipogenesis through ACLY , suggesting potential involvement in lipid metabolism pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG3-acid is synthesized through a series of chemical reactions involving the coupling of ethylene glycol units with carboxylic acid groups. The process typically involves the following steps:
Activation of Carboxylic Acid Groups: The carboxylic acid groups are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Coupling Reaction: The activated carboxylic acid groups react with ethylene glycol units to form stable amide bonds.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Esterification: The carboxylic acid groups can also undergo esterification reactions with alcohols in the presence of catalysts.
Common Reagents and Conditions
EDC: Used for activating carboxylic acid groups to form amide bonds.
HATU: Another activator for carboxylic acid groups.
Alcohols: Used in esterification reactions.
Major Products Formed
Scientific Research Applications
Bis-PEG3-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Bis-PEG4-acid: Contains four ethylene glycol units and two terminal carboxylic acid groups.
Bis-PEG2-acid: Contains two ethylene glycol units and two terminal carboxylic acid groups.
Uniqueness
Bis-PEG3-acid is unique due to its specific length of three ethylene glycol units, which provides an optimal balance between solubility and reactivity. This makes it a versatile linker for various chemical and biological applications .
Properties
IUPAC Name |
3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUHYUKINZPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


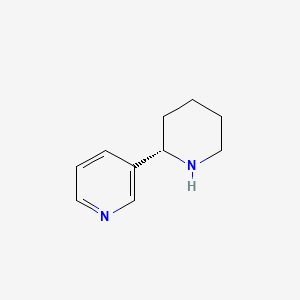
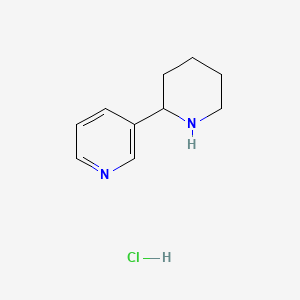


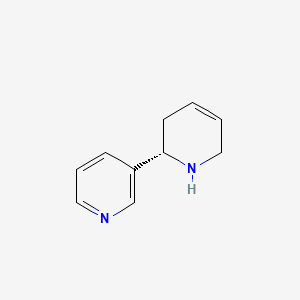
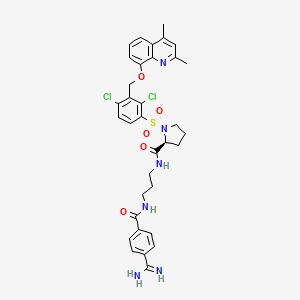
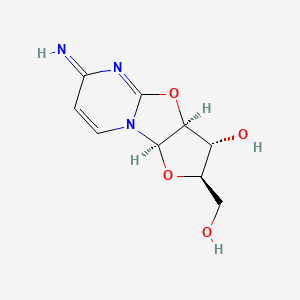
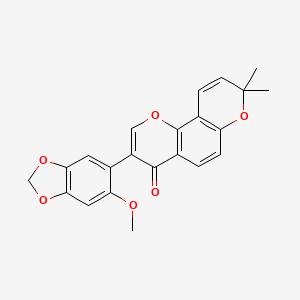
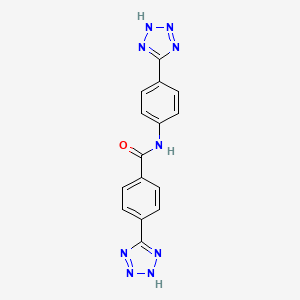
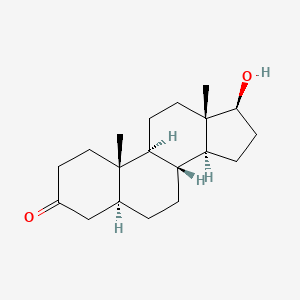
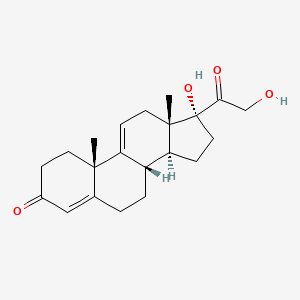

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
